molecular formula C9H12N4O3 B14538368 N,alpha-Dimethyl-alpha((1-methyl-2-nitro-1H-imidazol-5-yl)vinyl)nitrone CAS No. 62143-88-8

N,alpha-Dimethyl-alpha((1-methyl-2-nitro-1H-imidazol-5-yl)vinyl)nitrone

Cat. No.: B14538368
CAS No.: 62143-88-8
M. Wt: 224.22 g/mol
InChI Key: VGWCHPMDTJPNML-MDFVMQOBSA-N
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Description

N,alpha-Dimethyl-alpha((1-methyl-2-nitro-1H-imidazol-5-yl)vinyl)nitrone is a complex organic compound that features an imidazole ring, a nitrone group, and a nitro group

Properties

CAS No.

62143-88-8

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

(E)-N-methyl-4-(3-methyl-2-nitroimidazol-4-yl)but-3-en-2-imine oxide

InChI

InChI=1S/C9H12N4O3/c1-7(12(3)14)4-5-8-6-10-9(11(8)2)13(15)16/h4-6H,1-3H3/b5-4+,12-7-

InChI Key

VGWCHPMDTJPNML-MDFVMQOBSA-N

Isomeric SMILES

C/C(=[N+](\C)/[O-])/C=C/C1=CN=C(N1C)[N+](=O)[O-]

Canonical SMILES

CC(=[N+](C)[O-])C=CC1=CN=C(N1C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,alpha-Dimethyl-alpha((1-methyl-2-nitro-1H-imidazol-5-yl)vinyl)nitrone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,alpha-Dimethyl-alpha((1-methyl-2-nitro-1H-imidazol-5-yl)vinyl)nitrone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Nitric acid, sulfuric acid, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and acylating agents.

Major Products

    Oxidation: Nitroso derivatives, nitrate derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N,alpha-Dimethyl-alpha((1-methyl-2-nitro-1H-imidazol-5-yl)vinyl)nitrone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or catalytic properties.

Mechanism of Action

The mechanism of action of N,alpha-Dimethyl-alpha((1-methyl-2-nitro-1H-imidazol-5-yl)vinyl)nitrone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect oxidative stress pathways, signal transduction pathways, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: An antibiotic and antiprotozoal medication that also contains a nitroimidazole moiety.

    Tinidazole: Another nitroimidazole derivative used to treat various infections.

    Ornidazole: Similar to metronidazole and tinidazole, used for its antimicrobial properties.

Uniqueness

N,alpha-Dimethyl-alpha((1-methyl-2-nitro-1H-imidazol-5-yl)vinyl)nitrone is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other nitroimidazole derivatives.

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